(3-Bromophenyl)(phenyl)methanaminehcl
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Overview
Description
(3-Bromophenyl)(phenyl)methanamine hydrochloride is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromophenyl)(phenyl)methanamine hydrochloride typically involves a multi-step process. One common method starts with the bromination of benzene to form bromobenzene, followed by a Friedel-Crafts acylation to introduce the phenyl group. The resulting compound is then subjected to a reduction reaction to convert the acyl group to an amine. Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of (3-Bromophenyl)(phenyl)methanamine hydrochloride often employs similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
(3-Bromophenyl)(phenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming phenylmethanamine.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents such as sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzaldehyde or benzoic acid, while reduction can produce phenylmethanamine .
Scientific Research Applications
(3-Bromophenyl)(phenyl)methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of (3-Bromophenyl)(phenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and phenyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may modulate neurotransmitter systems in the brain .
Comparison with Similar Compounds
Similar Compounds
(3-Bromophenyl)methanamine: Similar structure but lacks the additional phenyl group.
Phenylmethanamine: Lacks the bromine atom, making it less reactive in certain chemical reactions.
(3-Chlorophenyl)(phenyl)methanamine hydrochloride: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
Uniqueness
(3-Bromophenyl)(phenyl)methanamine hydrochloride is unique due to the presence of both bromine and phenyl groups, which confer specific chemical and biological properties. The bromine atom enhances its reactivity in substitution reactions, while the phenyl groups contribute to its ability to interact with biological targets .
Properties
Molecular Formula |
C13H13BrClN |
---|---|
Molecular Weight |
298.60 g/mol |
IUPAC Name |
(3-bromophenyl)-phenylmethanamine;hydrochloride |
InChI |
InChI=1S/C13H12BrN.ClH/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10;/h1-9,13H,15H2;1H |
InChI Key |
VFKTYKJDYTYBIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC(=CC=C2)Br)N.Cl |
Origin of Product |
United States |
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